N-2-biphenylyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Overview
Description
N-2-biphenylyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPTA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Phosphate Homeostasis Regulation in Plants
Background: Phosphate (Pi) is an essential macronutrient for plant growth, development, and reproduction. Plants have evolved intricate regulatory networks to cope with Pi deficiency, which is a common limiting factor for crop yield and quality.
Role of CBKinase1_005102 (BIK1)::- Originally known for its critical role in immunity, BIK1 is also involved in Pi starvation response .
- Anthocyanin Accumulation and Acid Phosphatase Activity: BIK1 influences these processes, likely affecting Pi utilization .
Potential Applications
Mechanism of Action
Target of Action
CBKinase1_005102, also known as N-2-biphenylyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, CBKinase1_017502, BRD-K75466716-001-01-1, Oprea1_257027, and Z18754565, is a compound that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of key regulatory molecules, thereby disrupting the normal functioning of the cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can lead to alterations in cell proliferation, differentiation, and survival, potentially contributing to the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of normal cellular processes such as cell cycle progression, transcription and translation, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . These disruptions can alter cell behavior, potentially leading to disease progression.
properties
IUPAC Name |
N-(2-phenylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20(14-23-21(25)17-11-5-7-13-19(17)28(23,26)27)22-18-12-6-4-10-16(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDACHQSEAAWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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